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Compound of Interest

Compound Name: PROTAC ER Degrader-14

Cat. No.: B15540875

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical data for a compound designated "PROTAC ER Degrader-14" is
not extensively available in the public domain. This guide provides a comprehensive overview
of the preclinical evaluation of PROTAC ER degraders, utilizing publicly available data from
representative molecules as illustrative examples.

Introduction to PROTAC ER Degraders

Proteolysis-targeting chimeras (PROTACS) are a novel therapeutic modality designed to
eliminate disease-causing proteins.[1][2] PROTAC ER degraders are bifunctional molecules
that specifically target the estrogen receptor (ER) for degradation via the ubiquitin-proteasome
system.[3][4] This approach offers a promising strategy for the treatment of ER-positive breast
cancers, including those that have developed resistance to standard endocrine therapies.[5][6]
Unlike traditional inhibitors that only block the function of a protein, PROTACS lead to the
complete removal of the target protein.[1]

PROTAC ER degraders consist of three key components: a ligand that binds to the estrogen
receptor, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker
connecting the two.[3][7] This design allows the PROTAC to bring the ER into close proximity
with the E3 ligase, leading to the ubiquitination and subsequent degradation of the ER by the
proteasome.[1][3]
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Mechanism of Action

The mechanism of action of PROTAC ER degraders is a cyclical process that results in the

catalytic degradation of the estrogen receptor.[3]

e Binding: The PROTAC ER degrader simultaneously binds to an estrogen receptor protein
and an E3 ligase, forming a ternary complex.[1][3]

« Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin

molecules to the estrogen receptor, "tagging” it for degradation.[3]

o Degradation: The proteasome, the cell's protein disposal system, recognizes the
ubiquitinated estrogen receptor and degrades it.[3]

¢ Recycling: The PROTAC molecule is then released and can bind to another estrogen

receptor and E3 ligase, repeating the degradation cycle.[3]
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Mechanism of action for a PROTAC ER degrader.

Data Presentation: Preclinical Activity of
Representative PROTAC ER Degraders

The following tables summarize key preclinical data for well-characterized PROTAC ER
degraders, such as ARV-471 (Vepdegestrant) and others, to illustrate the typical parameters
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evaluated.

Table 1: In Vitro Degradation and Antiproliferative

Activi

. Reference(s
Compound Cell Line DC50 (nM) Dmax (%) IC50 (nM)
ARV-471 MCF7 0.9 >90 - [8]
MCF-7 (wild
ERD-148 <10 - 0.8 [2]
type)
MCE-7
ERD-148 (Y537S <10 - 10.5 [2]
mutant)
MCF-7
ERD-148 (D538G - - 6.1 [2]
mutant)

e DC50: The concentration of the degrader required to induce 50% degradation of the target
protein.

o Dmax: The maximum percentage of protein degradation achieved.

e |IC50: The concentration of the drug that inhibits 50% of cell growth.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft
Models
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Xenograft . Tumor Growth
Compound Dosing L Reference(s)
Model Inhibition (%)
ARV-471 MCF7 - Significant [1]
Tamoxifen-
ZD12 - - Excellent [5]
sensitive BC
Tamoxifen-
ZD12 - Excellent [5]

resistant BC

Regression or
Oral
ERD-3111 MCF-7 o ) complete [5]
administration o
inhibition

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC ER degraders. Below are
protocols for key experiments.

Western Blot for ER Degradation

This assay quantifies the amount of ER protein in cells following treatment with a PROTAC

degrader.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.marinbio.com/protac-clinical-achievement-new-oral-estrogen-receptor-degrader-shows-promise-in-advanced-breast-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971670/
https://protacerdegraders.com/protacer-degraders
https://protacerdegraders.com/new-mechanisms
https://www.researchgate.net/publication/370652906_Discovery_of_a_Novel_Class_of_PROTACs_as_Potent_and_Selective_Estrogen_Receptor_a_Degraders_to_Overcome_Endocrine-Resistant_Breast_Cancer_In_Vitro_and_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC10566586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10566586/
https://www.medchemexpress.com/protac-er-degrader-14.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400722/
https://www.benchchem.com/product/b15540875#preclinical-studies-of-protac-er-degrader-14
https://www.benchchem.com/product/b15540875#preclinical-studies-of-protac-er-degrader-14
https://www.benchchem.com/product/b15540875#preclinical-studies-of-protac-er-degrader-14
https://www.benchchem.com/product/b15540875#preclinical-studies-of-protac-er-degrader-14
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15540875?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

